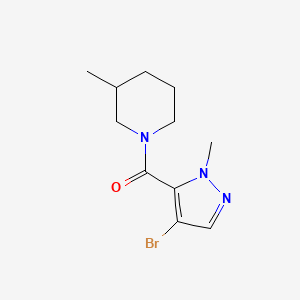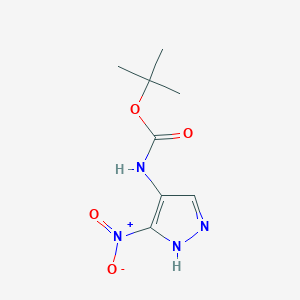methanone](/img/structure/B10907035.png)
[3-(5-Bromo-3-nitro-1H-1,2,4-triazol-1-YL)-1-adamantyl](morpholino)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(5-Bromo-3-nitro-1H-1,2,4-triazol-1-YL)-1-adamantylmethanone is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a triazole ring, an adamantyl group, and a morpholino moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Bromo-3-nitro-1H-1,2,4-triazol-1-YL)-1-adamantylmethanone typically involves multiple steps, starting with the preparation of the triazole ring. The triazole ring can be synthesized through a cyclization reaction involving hydrazine and a suitable nitrile compound. The bromination and nitration of the triazole ring are then carried out using bromine and nitric acid, respectively.
The adamantyl group is introduced through a Friedel-Crafts alkylation reaction, where adamantane is reacted with a suitable alkylating agent in the presence of a Lewis acid catalyst. The final step involves the attachment of the morpholino group through a nucleophilic substitution reaction, where the brominated triazole is reacted with morpholine under basic conditions.
Industrial Production Methods
Industrial production of 3-(5-Bromo-3-nitro-1H-1,2,4-triazol-1-YL)-1-adamantylmethanone may involve optimization of the synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
3-(5-Bromo-3-nitro-1H-1,2,4-triazol-1-YL)-1-adamantylmethanone undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted triazole derivatives.
科学的研究の応用
3-(5-Bromo-3-nitro-1H-1,2,4-triazol-1-YL)-1-adamantylmethanone has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for treating various diseases.
Industry: Utilized in the development of advanced materials and as a catalyst in certain industrial processes.
作用機序
The mechanism of action of 3-(5-Bromo-3-nitro-1H-1,2,4-triazol-1-YL)-1-adamantylmethanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The triazole ring and adamantyl group play crucial roles in its binding affinity and specificity. The nitro group may also contribute to its reactivity and interaction with biological molecules.
類似化合物との比較
Similar Compounds
- 3-(5-Chloro-3-nitro-1H-1,2,4-triazol-1-YL)-1-adamantylmethanone
- 3-(5-Fluoro-3-nitro-1H-1,2,4-triazol-1-YL)-1-adamantylmethanone
Uniqueness
3-(5-Bromo-3-nitro-1H-1,2,4-triazol-1-YL)-1-adamantylmethanone is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity
特性
分子式 |
C17H22BrN5O4 |
|---|---|
分子量 |
440.3 g/mol |
IUPAC名 |
[3-(5-bromo-3-nitro-1,2,4-triazol-1-yl)-1-adamantyl]-morpholin-4-ylmethanone |
InChI |
InChI=1S/C17H22BrN5O4/c18-14-19-15(23(25)26)20-22(14)17-8-11-5-12(9-17)7-16(6-11,10-17)13(24)21-1-3-27-4-2-21/h11-12H,1-10H2 |
InChIキー |
NFJHTYWUIAQLSX-UHFFFAOYSA-N |
正規SMILES |
C1COCCN1C(=O)C23CC4CC(C2)CC(C4)(C3)N5C(=NC(=N5)[N+](=O)[O-])Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(5E)-5-[2-(3-acetylphenyl)hydrazinylidene]-2,6-dihydroxypyrimidin-4(5H)-one](/img/structure/B10906952.png)
![3-[(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine](/img/structure/B10906953.png)
![Methyl 3-(2-(2,2-difluoroethyl)-3,4-dimethyl-6-oxo-2H-pyrazolo[3,4-b]pyridin-7(6H)-yl)propanoate](/img/structure/B10906955.png)


![1-[5-(1-methyl-1H-pyrazol-4-yl)-1,2-oxazol-3-yl]methanamine](/img/structure/B10906989.png)
![1-[1-(2-fluoroethyl)-1H-pyrazol-5-yl]methanamine](/img/structure/B10906992.png)

![5-{[(E)-(2,5-dimethoxyphenyl)methylidene]amino}-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B10907006.png)
![N~1~-{4-[(1-Adamantylamino)sulfonyl]phenyl}-2,4-dichloro-5-[(dimethylamino)sulfonyl]benzamide](/img/structure/B10907009.png)
![methyl 4-[(E)-{2-[(2-methylphenoxy)acetyl]hydrazinylidene}methyl]benzoate](/img/structure/B10907010.png)
![(2Z)-2-(1,3-benzoxazol-2-yl)-3-[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)amino]prop-2-enal](/img/structure/B10907011.png)
![Ethyl 4-carbamoyl-3-methyl-5-{[(naphthalen-2-yloxy)acetyl]amino}thiophene-2-carboxylate](/img/structure/B10907012.png)
![N'-[(E)-(5-bromo-2-hydroxy-3-methoxyphenyl)methylidene]-4-methoxybenzohydrazide](/img/structure/B10907021.png)